molecular formula C17H20ClNO3 B5279046 1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol

1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol

Cat. No.: B5279046
M. Wt: 321.8 g/mol
InChI Key: AAOASDWEYNETMY-UHFFFAOYSA-N
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Description

1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol is a chemical compound known for its diverse applications in scientific research and industry. This compound features a naphthyl group, a morpholino group, and a chlorinated aromatic ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol typically involves the reaction of 1-chloro-2-naphthol with epichlorohydrin, followed by the introduction of a morpholino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the chlorinated aromatic ring to a more reduced state.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Reduced naphthyl derivatives

    Substitution: Various substituted naphthyl derivatives

Scientific Research Applications

1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol
  • 1-[(1-chloro-2-naphthyl)oxy]-3-(4-morpholinyl)-2-propanol

Uniqueness

1-[(1-chloro-2-naphthyl)oxy]-3-morpholino-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(1-chloronaphthalen-2-yl)oxy-3-morpholin-4-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c18-17-15-4-2-1-3-13(15)5-6-16(17)22-12-14(20)11-19-7-9-21-10-8-19/h1-6,14,20H,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOASDWEYNETMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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